3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile
CAS No.:
Cat. No.: VC16770542
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile |
| Standard InChI | InChI=1S/C10H9NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2 |
| Standard InChI Key | LBBHMAIGNHBFAL-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=C(C=C2)C#N)OC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a benzodioxepine system (C10H9NO2), where the dioxepine ring adopts a partially saturated conformation with two oxygen atoms at positions 1 and 5. The nitrile substituent at position 7 introduces significant electronic polarization, enhancing the molecule’s dipole moment and influencing its intermolecular interactions.
Key Structural Features:
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Benzodioxepine backbone: A fused bicyclic system comprising a benzene ring and a 1,5-dioxepane ring.
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Nitrile group (-CN): A strong electron-withdrawing moiety that directs electrophilic substitution reactions to specific positions on the aromatic ring.
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Stereoelectronic effects: Partial saturation of the dioxepine ring reduces ring strain compared to fully unsaturated analogs, while the nitrile group stabilizes adjacent negative charges through resonance.
Synthesis and Reaction Chemistry
Synthetic Routes
While no published protocols specifically target 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile, its synthesis likely parallels methods used for analogous benzodioxepine derivatives:
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Core ring formation: Reacting 1,3-dibromopropane with a nitrile-substituted catechol derivative (e.g., 2,3-dihydroxybenzonitrile) under basic conditions (K2CO3, DMF) to form the dioxepine ring via nucleophilic aromatic substitution.
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Cyano group introduction: Alternatively, post-functionalization of preformed benzodioxepines through:
Reaction Pathways
The nitrile group governs the compound’s reactivity:
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Hydrolysis: Under acidic (H2SO4, H2O) or basic (NaOH, H2O/EtOH) conditions, the nitrile converts to a carboxylic acid or amide, respectively.
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Reduction: Catalytic hydrogenation (H2, Pd/C) yields the corresponding primary amine (7-aminomethylbenzodioxepine).
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Electrophilic substitution: The electron-deficient aromatic ring undergoes nitration (HNO3/H2SO4) or sulfonation (SO3/H2SO4) at positions ortho and para to the nitrile group.
Table 1: Comparative Reactivity of Benzodioxepine Derivatives
Physicochemical Properties
Spectral Characteristics
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IR spectroscopy: Strong absorption band near 2240 cm⁻¹ (C≡N stretch).
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NMR (¹H):
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Aromatic protons: δ 6.8–7.5 ppm (multiplet, integrating for 3H).
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Dioxepine ring protons: δ 3.2–4.1 ppm (multiplet, 4H).
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Mass spectrometry: Molecular ion peak at m/z 175.19 (M⁺), with fragments at m/z 148 (loss of HCN) and m/z 120 (ring cleavage).
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the nitrile’s dipole; low solubility in water (<0.1 mg/mL at 25°C).
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Thermal stability: Decomposes above 200°C without melting, as observed in similar nitrile-containing heterocycles.
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer agents: As a precursor to kinase inhibitors targeting EGFR or VEGFR, leveraging the nitrile’s ability to act as a bioisostere for carboxyl groups.
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Neuroprotective compounds: Structural motif shared with benzodioxepines showing activity in Alzheimer’s disease models.
Material Science
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Coordination polymers: The nitrile group facilitates metal-organic framework (MOF) synthesis, with potential applications in gas storage (e.g., CO2 sequestration).
Comparative Analysis with Structural Analogs
Table 2: Functional Group Impact on Properties
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